2-Morpholino-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Morpholino-9H-purin-6-amine is a chemical compound with the molecular formula C9H12N6O It is a derivative of purine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholino-9H-purin-6-amine typically involves the reaction of 6-chloropurine with morpholine. The reaction is carried out in a suitable solvent, such as ethanol or dimethylformamide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Morpholino-9H-purin-6-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding purine N-oxides.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of alkylated or acylated purine derivatives.
Scientific Research Applications
2-Morpholino-9H-purin-6-amine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Morpholino-9H-purin-6-amine involves its interaction with specific molecular targets, such as kinases. It acts as an inhibitor of PI3K isoforms, which play a crucial role in the PI3K/AKT/mTOR signaling pathway. By inhibiting these kinases, the compound can disrupt cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 6-Morpholino-9H-purin-2-amine
- 8-Morpholino-7H-purin-6-amine
- 2-Butoxy-9-(2,6-difluorobenzyl)-N-(2-morpholin-4-ylethyl)-9H-purin-6-amine
Uniqueness
2-Morpholino-9H-purin-6-amine is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. Its ability to selectively inhibit PI3K isoforms makes it a valuable compound for targeted cancer therapy .
Properties
Molecular Formula |
C9H12N6O |
---|---|
Molecular Weight |
220.23 g/mol |
IUPAC Name |
2-morpholin-4-yl-7H-purin-6-amine |
InChI |
InChI=1S/C9H12N6O/c10-7-6-8(12-5-11-6)14-9(13-7)15-1-3-16-4-2-15/h5H,1-4H2,(H3,10,11,12,13,14) |
InChI Key |
YKXOIXZDRMKGFI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=C3C(=N2)N=CN3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.